1-tert-Butyl-6-ethoxybenzimidazole
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Overview
Description
1-tert-Butyl-6-ethoxybenzimidazole is a chemical compound with the molecular formula C13H18N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
The synthesis of 1-tert-Butyl-6-ethoxybenzimidazole typically involves the reaction of appropriate substituted anilines with orthoesters or orthoformates under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
1-tert-Butyl-6-ethoxybenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines .
Scientific Research Applications
1-tert-Butyl-6-ethoxybenzimidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-6-ethoxybenzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, benzimidazole derivatives are known to inhibit microtubule polymerization, which can disrupt cell division and lead to cell death .
Comparison with Similar Compounds
1-tert-Butyl-6-ethoxybenzimidazole can be compared with other benzimidazole derivatives, such as:
- 1-tert-Butyl-2-methylbenzimidazole
- 1-tert-Butyl-5-methoxybenzimidazole
- 1-tert-Butyl-4-chlorobenzimidazole
These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities. The unique combination of tert-butyl and ethoxy groups in this compound may confer specific advantages, such as increased stability and selectivity in certain applications .
Properties
IUPAC Name |
1-tert-butyl-6-ethoxybenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-5-16-10-6-7-11-12(8-10)15(9-14-11)13(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBILNFAVMQFQIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=CN2C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716501 |
Source
|
Record name | 1-tert-Butyl-6-ethoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-30-8 |
Source
|
Record name | 1H-Benzimidazole, 1-(1,1-dimethylethyl)-6-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-6-ethoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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